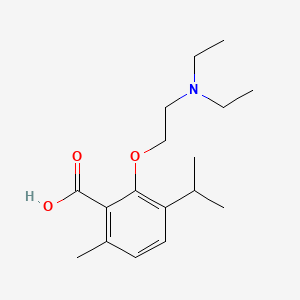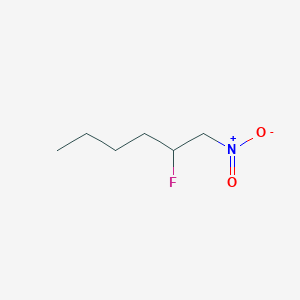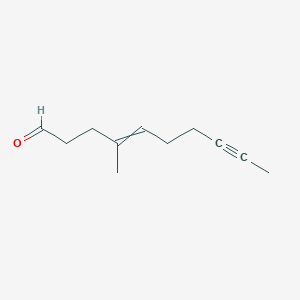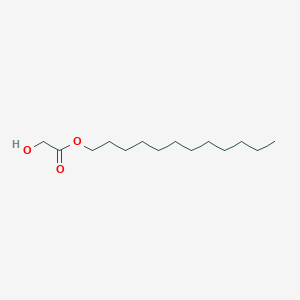
Benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a diethylamino group, an ethoxy group, an isopropyl group, and a methyl group attached to the benzoic acid core. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- typically involves multiple steps. One common method includes the alkylation of a benzoic acid derivative with diethylaminoethanol, followed by the introduction of isopropyl and methyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the ethoxy, isopropyl, and methyl groups contribute to the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-ethoxy-: This compound lacks the diethylamino, isopropyl, and methyl groups, making it less versatile in certain applications.
Benzoic acid, 2-(diethylamino)ethoxy-: Similar but without the isopropyl and methyl groups, affecting its chemical properties and reactivity.
Benzoic acid, 2-(diethylamino)ethoxy-3-methyl-: Lacks the isopropyl group, which can influence its biological activity and industrial applications.
Uniqueness
Benzoic acid, 2-(diethylamino)ethoxy-3-isopropyl-6-methyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the isopropyl and methyl groups contribute to its stability and selectivity in various reactions.
Eigenschaften
CAS-Nummer |
53335-18-5 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C17H27NO3/c1-6-18(7-2)10-11-21-16-14(12(3)4)9-8-13(5)15(16)17(19)20/h8-9,12H,6-7,10-11H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
BSHLEKSMWWVWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=CC(=C1C(=O)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)







![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
